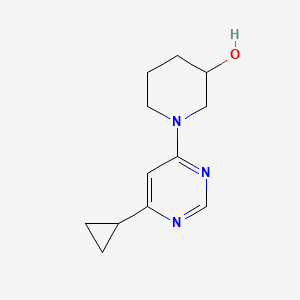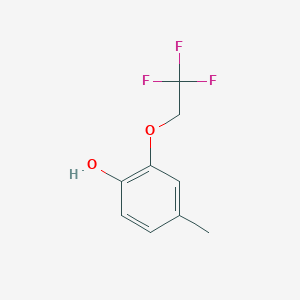
(5-(3-Fluorophenyl)isoxazol-4-yl)methanol
Overview
Description
“(5-(3-Fluorophenyl)isoxazol-4-yl)methanol” is a chemical compound with the empirical formula C10H8FNO2 and a molecular weight of 193.17 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string OCc1cc(no1)-c2ccc(F)cc2 .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 193.17 . The melting point of a similar compound, 5-(4-Fluorophenyl)isoxazole-3-methanol, is reported to be 79-84 °C (lit.) .
Scientific Research Applications
Photophysical Properties and Molecular Logic Devices
The study of 1,3,5-triarylpyrazolines, which include compounds with structural similarities to (5-(3-Fluorophenyl)isoxazol-4-yl)methanol, revealed their potential as pH-driven off-on-off molecular logic devices. These compounds operate according to photoinduced electron transfer (PET) and internal charge transfer (ICT) processes, demonstrating significant fluorescence changes in response to pH variations. Such properties suggest their application in developing fluorescent probes for sensing and molecular electronics (ZammitRamon et al., 2015).
Anticonvulsant Agents
Research into the design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives, which share a core structure with this compound, has shown promise in the development of sodium channel blockers and anticonvulsant agents. These derivatives exhibited potent anticonvulsant activities, with some compounds showing higher protective indexes than standard drugs, indicating their potential for treating seizure disorders (S. Malik & S. Khan, 2014).
Supramolecular Networks
In a study exploring the supramolecular networks of chromeno[4,3-c]isoxazol-yl)methanols, researchers uncovered that subtle changes, such as the replacement of fluorine with chlorine, can significantly alter intermolecular interaction patterns. These findings highlight the role of halogen atoms in dictating the supramolecular architecture of these compounds, which could be leveraged in the design of new materials with tailored properties (P. Rajalakshmi et al., 2012).
Catalyst- and Solvent-Free Synthesis
A study demonstrated the catalyst- and solvent-free synthesis of (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone, showcasing an efficient approach for the regioselective synthesis of compounds bearing a fluorophenyl moiety. This methodology, highlighting the potential for greener chemistry practices, could be applicable to the synthesis of related isoxazole derivatives (R. Moreno-Fuquen et al., 2019).
Fluorescent Chemosensors
Research into phenyl thiadiazole-based Schiff base receptors for the selective and sensitive detection of Al3+ ions, which exhibit structural characteristics similar to this compound, indicates the potential of such compounds in developing turn-on fluorescent and colorimetric sensors. These chemosensors demonstrate quick responses and excellent selectivity, suggesting their application in environmental monitoring and chemical analysis (A. K. Manna et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
[5-(3-fluorophenyl)-1,2-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-9-3-1-2-7(4-9)10-8(6-13)5-12-14-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFAPTYNDWETRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=NO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Fluorophenyl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one](/img/structure/B1531590.png)
![1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol](/img/structure/B1531593.png)
![(1r,4r)-N-[(1-fluorocyclopentyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1531595.png)






![2-[(6-Ethynylpyrimidin-4-yl)(methyl)amino]acetic acid](/img/structure/B1531606.png)




